molecular formula C24H40N2O4P2+2 B12653677 1,1'-Diheptyl-4,4'-bipyridinium diphosphinate CAS No. 91795-60-7

1,1'-Diheptyl-4,4'-bipyridinium diphosphinate

Cat. No.: B12653677
CAS No.: 91795-60-7
M. Wt: 482.5 g/mol
InChI Key: KWPOEHWZLDZCBA-UHFFFAOYSA-N
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Description

1,1’-Diheptyl-4,4’-bipyridinium diphosphinate is an organic compound known for its unique electrochromic properties. It is a derivative of bipyridinium, which is commonly used in various electronic applications due to its ability to undergo reversible redox reactions .

Chemical Reactions Analysis

1,1’-Diheptyl-4,4’-bipyridinium diphosphinate undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,1’-Diheptyl-4,4’-bipyridinium diphosphinate involves its ability to undergo reversible redox reactions. This property allows it to act as a redox-active electrolyte in electrochemical devices. The molecular targets include conjugated polyelectrolytes, which it efficiently quenches, thereby enhancing the performance of electronic devices .

Comparison with Similar Compounds

1,1’-Diheptyl-4,4’-bipyridinium diphosphinate is unique compared to other similar compounds due to its heptyl groups, which enhance its electrochromic properties. Similar compounds include:

These comparisons highlight the uniqueness of 1,1’-Diheptyl-4,4’-bipyridinium diphosphinate in terms of its specific electrochromic properties and applications.

Properties

CAS No.

91795-60-7

Molecular Formula

C24H40N2O4P2+2

Molecular Weight

482.5 g/mol

IUPAC Name

1-heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;phosphenous acid

InChI

InChI=1S/C24H38N2.2HO2P/c1-3-5-7-9-11-17-25-19-13-23(14-20-25)24-15-21-26(22-16-24)18-12-10-8-6-4-2;2*1-3-2/h13-16,19-22H,3-12,17-18H2,1-2H3;2*(H,1,2)/q+2;;

InChI Key

KWPOEHWZLDZCBA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC.OP=O.OP=O

Origin of Product

United States

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